Barium hydride (BaH2)

Catalog No.
S1509384
CAS No.
13477-09-3
M.F
BaH2
M. Wt
139.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium hydride (BaH2)

CAS Number

13477-09-3

Product Name

Barium hydride (BaH2)

IUPAC Name

barium(2+);hydride

Molecular Formula

BaH2

Molecular Weight

139.34 g/mol

InChI

InChI=1S/Ba.2H/q+2;2*-1

InChI Key

BPYQMQIZFKTCMA-UHFFFAOYSA-N

SMILES

[H-].[H-].[Ba+2]

Canonical SMILES

[H-].[H-].[Ba+2]

The exact mass of the compound Barium hydride (BaH2) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Barium hydride (BaH2), CAS No. 13477-09-3, is a salt-like (saline) alkaline earth metal hydride. Like other Group 2 hydrides, it is a powerful reducing agent and serves as a source of hydrogen gas upon thermal decomposition.[1] It is primarily utilized in specialized applications as a high-temperature reducing agent, a precursor for the synthesis of complex barium-containing materials, and in hydrogen storage research.[2] Its distinct thermal and reactive properties differentiate it from more common hydrides like calcium hydride (CaH2).

Direct substitution of Barium Hydride with other alkaline earth hydrides like Calcium Hydride (CaH2) or Strontium Hydride (SrH2) is often unfeasible due to significant differences in thermal stability and reactivity. The thermal decomposition temperature increases down the group, making BaH2 the most stable.[3] This property is critical in processes requiring hydrogen release at specific high temperatures or where the reagent must remain stable during initial heating phases. Furthermore, the catalytic and reductive activity of alkaline earth metals varies with the metal's size and electropositivity, with barium-based reagents showing the highest activity in certain catalytic hydrogenations.[4] Using a less stable hydride like CaH2 would lead to premature decomposition, while its lower reactivity could result in incomplete or failed reactions where BaH2 is specified.

Superior Thermal Stability for High-Temperature Processes

Barium Hydride exhibits the highest thermal stability among common alkaline earth hydrides, decomposing at approximately 675 °C. This is significantly higher than Calcium Hydride (CaH2), which begins to decompose around 600 °C under vacuum and requires temperatures over 1000 °C for complete decomposition at 1 bar H2.[5][6] This makes BaH2 the required choice for applications needing a solid hydride that remains intact at intermediate temperatures before releasing hydrogen at a well-defined, higher temperature.

Evidence DimensionDecomposition Temperature (Onset)
Target Compound Dataapprox. 675 °C
Comparator Or BaselineCalcium Hydride (CaH2): >1000 °C (at 1 bar H2), but decomposition begins earlier under different conditions.
Quantified DifferenceBaH2 offers a distinct, high-temperature decomposition window not accessible with CaH2.
ConditionsSolid-state thermal decomposition under standard or vacuum conditions.

This predictable high-temperature decomposition is critical for controlled hydrogen release in specialized synthesis or for thermochemical energy storage systems designed for high-temperature operation.

Enhanced Catalytic Activity in Ammonia Synthesis Promotion

In promoting the catalytic activity of Manganese Nitride (Mn2N) for ammonia synthesis, BaH2 demonstrated the highest enhancement among all tested alkali and alkaline earth hydrides.[5] The promotional effect followed the sequence BaH2 > LiH > KH > CaH2 > NaH.[5] This superior performance is attributed to the ability of BaH2 to effectively remove nitrogen from the manganese nitride catalyst, thereby facilitating N2 activation and conversion to ammonia.[5]

Evidence DimensionPromotional Effect on Catalytic Activity
Target Compound DataHighest activity in the series
Comparator Or BaselineCaH2: Lower promotional effect than BaH2, LiH, and KH.
Quantified DifferenceRanked #1 promoter vs. CaH2 ranked #4 in a direct comparison of five hydrides.
ConditionsBall-milled mixture with Mn2N catalyst for ammonia synthesis.

For researchers developing next-generation ammonia synthesis catalysts, BaH2 provides a significantly stronger promotional effect than the more common and cheaper CaH2, justifying its selection for maximizing catalytic turnover.

Enabling Direct, Low-Temperature Synthesis of Barium-Containing Oxyhydrides

Barium Hydride serves as a direct and essential precursor in the mechanochemical synthesis of functional oxyhydrides like Barium Titanium Oxyhydride (BaTiO3−xHx).[5] This method involves the direct ball-milling of BaH2 with BaO and TiO2, enabling a rapid, gram-scale, and heating-free route to the target material.[5] This contrasts sharply with traditional topochemical methods that rely on the less direct reduction of BaTiO3 with CaH2, a multi-step process that requires high temperatures and can be difficult to reproduce.[5][6] Using BaH2 as a starting material provides a more direct and controllable pathway to incorporate hydride ions into the perovskite lattice.

Evidence DimensionSynthesis Route for BaTiO3-xHx
Target Compound DataDirect, single-step, room-temperature mechanochemical synthesis.
Comparator Or BaselineCaH2: Used as a reducing agent for BaTiO3 in a multi-step, high-temperature (e.g., 600 °C) topochemical reaction.
Quantified DifferenceEliminates need for external heating and simplifies a multi-step process into a single mechanochemical step.
ConditionsSynthesis of Barium Titanium Oxyhydride.

For the synthesis of advanced oxyhydride materials, procuring BaH2 enables a more efficient, scalable, and potentially more reproducible manufacturing route compared to using oxide precursors and a separate, less direct hydride reducing agent like CaH2.

Precursor for Direct Synthesis of Functional Oxyhydride Materials

BaH2 is the specified precursor for the direct, single-step mechanochemical synthesis of materials like BaTiO3−xHx, which are investigated for applications as hydrogen-permeable electrodes.[5] This route avoids the high temperatures and potential phase impurities associated with reducing the corresponding oxide (BaTiO3) with a different hydride (CaH2).

High-Activity Promoter in Heterogeneous Catalysis

In the development of advanced catalysts, such as for ammonia synthesis, BaH2 is employed as a promoter to achieve maximum catalytic activity. Its performance surpasses that of other saline hydrides, including CaH2 and KH, making it essential for maximizing reaction rates in specific systems like Mn-based catalysts.[6]

High-Temperature, Controlled Hydrogen Generation

For processes requiring a solid-state source of hydrogen that is stable above 600 °C but decomposes before 700 °C, BaH2 is the appropriate reagent. Its well-defined decomposition temperature is higher than that of CaH2 or SrH2, providing a specific operational window for high-temperature chemical reactions or specialized energy storage systems.[7]

GHS Hazard Statements

Aggregated GHS information provided by 171 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13477-09-3

General Manufacturing Information

Barium hydride (BaH2): ACTIVE

Dates

Last modified: 08-15-2023

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